molecular formula C9H15N3O2 B13286547 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13286547
M. Wt: 197.23 g/mol
InChI Key: YCEJRZIBJFWSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a branched 3-methylbutan-2-yl substituent at the 1-position of the triazole ring and a methyl group at the 5-position. This compound was synthesized via a cyclization reaction between 3-azido-2-methylquinazolin-4(3H)-one and ethyl acetoacetate under basic conditions . Its antibacterial activity against Gram-positive and Gram-negative bacteria was evaluated, showing moderate efficacy compared to ampicillin . Structural studies using SHELX software (e.g., SHELXL for refinement) have been critical in elucidating its crystallographic properties .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-methyl-1-(3-methylbutan-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-5(2)6(3)12-7(4)8(9(13)14)10-11-12/h5-6H,1-4H3,(H,13,14)

InChI Key

YCEJRZIBJFWSAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C(C)C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Materials: Alkynes bearing the desired substituents (e.g., methyl propiolate) and organic azides.
  • Catalysis: Copper(II) sulfate and sodium ascorbate catalyze the cycloaddition in a mixture of tert-butanol and water.
  • Reaction Conditions: Room temperature to mild heating (~25-50°C), typically completed within 15 hours.
  • Post-Reaction Functionalization: The resulting triazole can be oxidized or further functionalized to introduce the carboxylic acid group.

Advantages:

  • High regioselectivity
  • Mild reaction conditions
  • Suitable for synthesizing diverse derivatives

Example:

  • Reaction of methyl propiolate with an azide derivative under CuAAC conditions yields the 1,4-disubstituted triazole, which can be oxidized to the corresponding carboxylic acid.

A versatile route involves the coupling of amidines with carboxylic acids to form acylamidine intermediates, which then cyclize upon treatment with hydrazines to form the triazole core (Reference).

Procedure:

  • Step 1: Amide coupling between a suitable carboxylic acid and an amidine, often using coupling agents like HATU.
  • Step 2: Cyclization with hydrazines under acidic conditions to form the 1,2,4-triazole ring.
  • Step 3: Functionalization of the substituents to incorporate the methyl and methylbutanyl groups.

Advantages:

  • Modular approach allowing diverse substituents
  • Suitable for combinatorial synthesis
  • High yields (up to 81%)

Example:

  • The process can be adapted to include the specific substituents of the target molecule, with subsequent purification by chromatography.

Recent advances have demonstrated the utility of flow chemistry in synthesizing 1,2,3-triazoles efficiently and safely, especially for scale-up purposes (Reference).

Procedure:

  • Continuous flow reactors are used to combine azides and alkynes over a copper catalyst.
  • Reaction parameters such as temperature (~110°C) and residence time (~2 minutes) are optimized for high yield.
  • The process minimizes azide handling risks and improves reaction control.

Advantages:

  • Scalability
  • Safety
  • Rapid reaction times

Key Data and Comparative Analysis

Method Starting Materials Catalyst/Reagents Reaction Conditions Yield Notes
Azide + β-Ketoester Cycloaddition Organic azide, β-ketoester K₂CO₃, ethanol 80°C, 16h 30-95% One-pot, scalable
CuAAC (Click) Chemistry Azide, alkyne CuSO₄, sodium ascorbate RT to 50°C, 15h High Regioselective, mild
Amidines + Carboxylic Acids Carboxylic acid, amidine HATU, hydrazine Reflux, 12-24h Up to 81% Modular, versatile
Flow Synthesis Azide, alkyne Cu/C catalyst 110°C, 2 min Quantitative Safe, scalable

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Triazole Carboxylic Acid Derivatives
Substituent at Position 1 5-Position Group Key Functional Features Synthesis Method Biological Activity References
3-methylbutan-2-yl Methyl Branched alkyl chain Cyclization with ethyl acetoacetate Antibacterial
Phenyl Methyl Aromatic ring Azide + β-ketoester (e.g., ethyl acetyl-acetate) Structural studies
4-Ethoxyphenyl Formyl Aldehyde group (tautomerism) Base-catalyzed triazole formation Tautomerism studies
2-Acetylphenyl Methyl Ketone group General Procedure A (unspecified) Wnt/β-catenin inhibition
3-(Trifluoromethyl)phenyl Methyl Electron-withdrawing CF3 group Commercial synthesis (Thermo Scientific) Anticancer (NCI-H522 cells)
Thiazol-2-yl Methyl Heterocyclic thiazole Cyclization with sodium ethoxide Antiproliferative (lung cancer)

Structural and Crystallographic Insights

  • Dihedral Angles: The dihedral angle between the triazole ring and substituent varies significantly: 3-methylbutan-2-yl: Not explicitly reported, but branched alkyl chains may induce greater torsional flexibility compared to rigid aromatic substituents. Phenyl: 45.36° in 5-methyl-1-(4-nitrophenyl) analogs, favoring planar stacking interactions . Cyclopropyl: 39.1° in 5-cyclopropyl-1-(3-methoxyphenyl) derivatives, suggesting steric hindrance from the cyclopropyl group .
  • Tautomerism : The 5-formyl-4-carboxylic acid analog (1-(4-ethoxyphenyl)) exists in equilibrium between open-chain and cyclic hemiacetal forms (20% cyclic form in solution), impacting reactivity .

Biological Activity

5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by its unique five-membered ring structure and a carboxylic acid functional group. Its molecular formula is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of approximately 197.23 g/mol. The compound's structure enhances its lipophilicity, which may influence its biological interactions and potential applications in medicinal chemistry.

Pharmacological Properties

Research into the biological activity of this compound indicates potential antimicrobial properties. Compounds containing the triazole ring are often evaluated for their antifungal and antibacterial activities. Preliminary studies suggest that this compound exhibits moderate activity against specific pathogens, although detailed efficacy data and mechanisms of action are still limited.

The precise mechanism of action for this compound remains to be fully elucidated. Initial investigations focus on its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for determining its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameCAS NumberKey Features
5-Ethyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide2171908-23-7Contains an ethyl group instead of a methyl group at position 5
5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazole-4-carboxylic acidN/AFeatures a pyrazole ring instead of a triazole
5-Methyl-1-(phenyl)-1H-triazoleN/ASubstituted phenyl group at position 1 instead of an alkyl chain

These comparisons highlight how variations in substituents and ring structures can significantly influence both chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that emphasize its versatility in synthetic chemistry. These methods include:

  • Click Chemistry : Utilizing azide and alkyne reactions to form the triazole ring.
  • Carboxylation Reactions : Introducing the carboxylic acid group through various carbon dioxide fixation strategies.
  • Substitution Reactions : Modifying existing compounds to introduce the desired substituents.

These synthetic approaches are essential for developing derivatives that may enhance or modify the biological activity of the original compound.

Antimicrobial Activity

A study investigating the antimicrobial properties of various triazole derivatives found that compounds similar to 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as lead candidates in drug development against resistant strains .

Pharmacokinetic Studies

Pharmacokinetic evaluations are necessary to understand how 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole interacts within biological systems. Initial studies have begun to assess absorption rates, distribution patterns, metabolism pathways, and excretion processes in model organisms .

Q & A

Q. What are the most reliable synthetic routes for 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole formation. Key steps include:

  • Precursor preparation : Reacting 3-methylbutan-2-yl azide with methyl propiolate under reflux in a polar aprotic solvent (e.g., DMF) .
  • Cyclization : Catalyzing the reaction with Cu(I) salts (e.g., CuBr) to form the triazole core .
  • Hydrolysis : Converting the methyl ester to the carboxylic acid using aqueous NaOH or HCl .

Q. Optimization Strategies :

  • Temperature control : Maintain reflux temperatures (80–100°C) to avoid side reactions .
  • Catalyst loading : Use 5–10 mol% Cu(I) for optimal cycloaddition efficiency .
  • Purification : Employ recrystallization from DMF/acetic acid mixtures to achieve >95% purity .

Q. Table 1: Representative Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
CuAAC + ester hydrolysis7897CuBr, DMF, 80°C
One-pot cycloaddition6593CuI, THF, RT

Q. What analytical techniques are recommended for structural characterization of this triazole derivative?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry (1,4-disubstituted triazole) and intermolecular interactions (e.g., hydrogen bonding). Key parameters include a low R-factor (<0.10) and high data-to-parameter ratio (>15) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. Key signals:
    • Triazole C4-carboxylic acid proton at δ ~13.0 ppm (broad) .
    • 3-methylbutan-2-yl methyl groups at δ ~1.2–1.5 ppm .
  • FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and triazole C-N stretches (~1450 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in the triazole substituents (e.g., replacing 3-methylbutan-2-yl with aryl or fluorinated groups) to assess impact on bioactivity .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) to the phenyl ring to enhance binding affinity to target enzymes .
  • Assay design :
    • Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
    • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Q. Table 2: Example SAR Findings

ModificationBiological Activity (IC50_{50}, μM)TargetReference
3-methylbutan-2-yl substituent12.4 ± 1.2 (CYP3A4 inhibition)Cytochrome P450
4-Trifluoromethylphenyl8.9 ± 0.9Antibacterial (S. aureus)

Q. What mechanisms underlie the compound’s interaction with cytochrome P450 enzymes, and how can this be experimentally validated?

Methodological Answer:

  • Binding mode analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the triazole core and heme iron or active-site residues .
  • Spectroscopic validation : Use UV-Vis spectroscopy to monitor Type II binding spectra (Soret band shift to ~425 nm) upon enzyme-compound interaction .
  • Kinetic assays : Determine inhibition constants (KiK_i) via Lineweaver-Burk plots under varying substrate concentrations .

Q. How does the compound’s stability vary under different physiological conditions, and what are its major degradation products?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Reflux in 0.1 M HCl/NaOH at 60°C for 24 hours. Major degradation products include the decarboxylated triazole and hydroxylated derivatives .
    • Oxidative stress : Treat with 3% H2 _2O2_2 to identify sulfoxide or sulfone derivatives (if sulfur-containing substituents are present) .
  • Analytical monitoring : Use HPLC-MS (e.g., C18 column, 0.1% formic acid mobile phase) to track degradation pathways .

Q. Table 3: Stability Profile

ConditionHalf-life (h)Major Degradation Product
pH 7.4 buffer48.2None (stable)
0.1 M HCl6.55-Methyl-1-(3-methylbutan-2-yl)-1H-triazole
3% H2 _2O2_212.1Sulfoxide derivative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.